molecular formula C15H18O2 B2394138 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-83-7

3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2394138
CAS No.: 2287288-83-7
M. Wt: 230.307
InChI Key: IPRNPXPVNPSQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Propan-2-ylphenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of a metal-free homolytic aromatic alkylation protocol. This method allows for the efficient formation of the bicyclo[1.1.1]pentane core by reacting appropriate precursors under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used as a probe in biological studies to investigate the interactions of bicyclo[1.1.1]pentane derivatives with biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and solubility.

Mechanism of Action

The mechanism of action of 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the structure of aryl rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-Propan-2-ylphenyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10(2)11-5-3-4-6-12(11)14-7-15(8-14,9-14)13(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNPXPVNPSQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C23CC(C2)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.